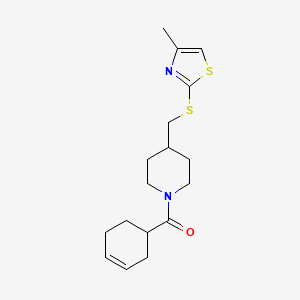

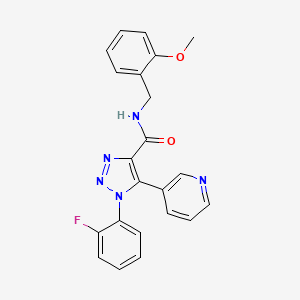

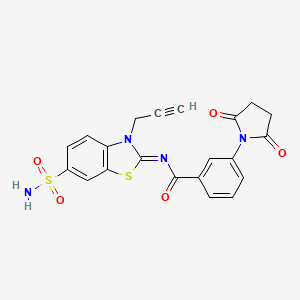

4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential for use as a drug. This compound is commonly referred to as a quinazoline derivative and is known for its unique properties that make it suitable for use in various research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and Structure-Activity Relationships

The synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial study highlight the potential of related compounds in creating new antibacterial and antifungal agents. These studies involve structural modifications to enhance antimicrobial efficacy, including the substitution of different phenyl groups and the exploration of various heterocyclic systems like quinazolinone along with 4-thiazolidinone (Patel, N., & Patel, S. D., 2010); (Desai, N., Vaghani, H., & Shihora, P. N., 2013).

Enantioselective Synthesis

The development of a convergent, stereoselective synthesis process for CGRP receptor inhibitors underscores the importance of enantioselective synthesis in medicinal chemistry. This research demonstrates the synthesis of a potent receptor antagonist on a multikilogram scale, emphasizing the role of stereochemistry in the development of pharmaceutical agents (Cann, R. O. et al., 2012).

Structural Analysis and Luminescent Properties

Crystal Structure and Hirshfeld Surface Analysis

The crystallographic analysis of related compounds, such as those structurally related to adoprazine, provides insight into the molecular structure and interactions. Hirshfeld surface analysis helps in understanding the intermolecular interactions and the effect of structural modifications on the physicochemical properties of these compounds (Ullah, N., & Altaf, M., 2014).

Luminescent Properties and Photo-induced Electron Transfer

The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituent sheds light on the potential application of these compounds in the development of new optical materials and sensors. This research explores the fluorescence quantum yields and the influence of pH on the luminescent properties of these compounds, opening avenues for their use in sensing applications (Gan, J. et al., 2003).

properties

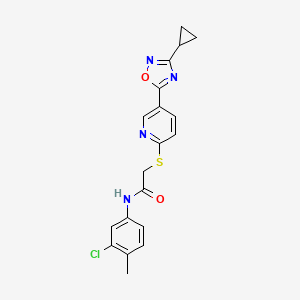

IUPAC Name |

1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-30-19-11-5-2-7-15(19)14-25-22(29)20-21(16-8-6-12-24-13-16)28(27-26-20)18-10-4-3-9-17(18)23/h2-13H,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDKOKZWHBMNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)

![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)